Impact of 1,3-Diethyl Substitution on Calculated Lipophilicity vs. 1-Methyl-3-H Analogs
The 1,3-diethyl substitution pattern of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one results in a calculated LogP of 2.29 [1], which is significantly higher than the LogP of a hypothetical 1-methyl-3-H analog (estimated LogP ~1.5 based on group contribution methods). This difference in lipophilicity, a key determinant of membrane permeability and non-specific protein binding, can alter the compound's ADME profile and apparent potency in cellular assays [2].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.29 |
| Comparator Or Baseline | 1-Methyl-4-hydroxyquinolin-2(1H)-one (estimated LogP ~1.5) |
| Quantified Difference | Increase of ~0.8 LogP units |
| Conditions | Calculated property based on chemical structure (in silico prediction) |
Why This Matters
For procurement, this specific LogP value defines a different solubility and permeability profile, which is critical when selecting a compound for a specific assay format (e.g., cellular vs. biochemical) or when optimizing a lead series for oral bioavailability.
- [1] ChemSrc. '1,3-Diethyl-4-hydroxy-1H-quinolin-2-one.' Accessed 2024. View Source
- [2] Jampilek, J., et al. 'Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.' Molecules, 2009, 14(3), 1145-1159. View Source
